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Compound of Interest

Compound Name: N-Boc-erythro-sphingosine

Cat. No.: B8558162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Boc-erythro-sphingosine is a critical intermediate in the synthesis of various sphingolipids

and related bioactive molecules. Its proper characterization is paramount to ensure the purity

and structural integrity of final products. This guide provides a comparative overview of key

analytical techniques for the characterization of N-Boc-erythro-sphingosine, offering insights

into their principles, experimental data, and detailed protocols.

Overview of Analytical Techniques
The characterization of N-Boc-erythro-sphingosine relies on a combination of

chromatographic and spectroscopic techniques to confirm its identity, purity, and

stereochemistry. The primary methods employed are Nuclear Magnetic Resonance (NMR)

Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC),

and Thin-Layer Chromatography (TLC). Each technique offers unique advantages and

provides complementary information.

Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data for the analysis of N-Boc-
erythro-sphingosine using various analytical techniques. Where direct experimental data for

the N-Boc derivative is not readily available in the literature, data from the parent compound, D-

erythro-sphingosine, or general principles for Boc-protected amines are used for estimation

and are duly noted.
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Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter
¹H NMR (CDCl₃, 400 MHz) -
Expected Chemical Shifts
(δ, ppm)

¹³C NMR (CDCl₃, 100 MHz) -
Expected Chemical Shifts
(δ, ppm)

Boc Group ~1.45 (s, 9H, -C(CH₃)₃)
~79.5 (-C(CH₃)₃), ~28.4 (-

C(CH₃)₃), ~155.5 (C=O)

Sphingosine Backbone

H-1 ~3.70 (m, 2H) ~63.0

H-2 ~3.80 (m, 1H) ~55.0

H-3 ~4.30 (m, 1H) ~74.0

H-4 (olefinic) ~5.50 (dd, 1H) ~129.0

H-5 (olefinic) ~5.80 (dt, 1H) ~135.0

-CH₂- (allylic) ~2.05 (q, 2H) ~32.3

-CH₂- (chain) ~1.25 (br s) ~29.0 - 29.7

-CH₃ (terminal) ~0.88 (t, 3H) ~14.1

NH (amide) ~4.90 (d, 1H) -

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data

for the sphingosine backbone is adapted from known spectra of sphingosine derivatives.

Table 2: Mass Spectrometry (MS) Data
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Technique Ionization Mode Expected m/z
Fragmentation
Pattern

Electrospray

Ionization (ESI)
Positive

[M+H]⁺: 400.34,

[M+Na]⁺: 422.32

Loss of Boc group

(-100), loss of water

(-18), cleavage of the

long alkyl chain.

Negative [M-H]⁻: 398.33 -

Note: The molecular weight of N-Boc-erythro-sphingosine is 399.62 g/mol . The

fragmentation pattern provides structural confirmation.

Table 3: High-Performance Liquid Chromatography (HPLC) Data

Column Mobile Phase Flow Rate Detection
Expected
Retention Time
(min)

Reversed-Phase

C18 (e.g., 250 x

4.6 mm, 5 µm)

Gradient:

Acetonitrile/Wate

r or

Methanol/Water

(with 0.1% formic

acid)

1.0 mL/min
UV (205-215 nm)

or ELSD

Highly

dependent on

the specific

gradient

program, but

expected to be in

the mid-to-late

elution range due

to its lipophilic

nature.

Normal-Phase

(e.g., Silica)

Hexane/Isopropa

nol or

Hexane/Ethyl

Acetate

1.0 mL/min UV (205-215 nm)

Dependent on

the solvent

composition; will

elute earlier with

more polar

mobile phases.
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Note: Method development and optimization are crucial for achieving good separation and

peak shape.

Table 4: Thin-Layer Chromatography (TLC) Data

Stationary Phase Mobile Phase Visualization Expected Rf Value

Silica Gel 60 F₂₅₄

Dichloromethane/Met

hanol (e.g., 95:5 or

90:10 v/v)

Potassium

permanganate stain,

charring with sulfuric

acid, or UV light if the

compound is UV

active.

~0.4 - 0.6

Ethyl Acetate/Hexane

(e.g., 1:1 or 2:1 v/v)
~0.3 - 0.5

Note: The Rf value is highly dependent on the exact mobile phase composition and chamber

saturation.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of N-Boc-erythro-
sphingosine.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition:
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Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.

Acquire a ¹³C NMR spectrum to identify the carbon framework.

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H

correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C

one-bond correlations for unambiguous assignment.

Data Analysis: Integrate the proton signals to determine the relative number of protons.

Analyze the coupling constants in the ¹H NMR spectrum, particularly for the protons on the

stereocenters (C2 and C3), to confirm the erythro configuration. Compare the chemical shifts

with the expected values in Table 1.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition and

structure of N-Boc-erythro-sphingosine.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Data Acquisition:

Acquire a full scan mass spectrum in both positive and negative ion modes to determine

the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Data Analysis: Compare the accurate mass of the molecular ion with the calculated

theoretical mass. Analyze the fragmentation pattern to confirm the presence of the Boc

group and the sphingosine backbone.

High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of N-Boc-erythro-sphingosine.

Methodology:

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an

appropriate concentration for injection (e.g., 10-100 µg/mL).

Instrumentation: Use an HPLC system equipped with a UV or Evaporative Light Scattering

Detector (ELSD).

Chromatographic Conditions (Reversed-Phase):

Column: C18, 4.6 x 250 mm, 5 µm.

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: Start with a suitable percentage of B (e.g., 50%), and increase linearly to 100%

B over 20-30 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm or ELSD.

Data Analysis: Analyze the chromatogram for the presence of a single major peak. Calculate

the purity by determining the peak area percentage of the main peak relative to the total

peak area.

Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity and monitor reaction progress during synthesis.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like

dichloromethane or ethyl acetate.
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Plate Spotting: Spot a small amount of the sample solution onto a silica gel TLC plate.

Development: Place the TLC plate in a developing chamber containing the chosen mobile

phase (e.g., Dichloromethane/Methanol, 95:5). Allow the solvent front to move up the plate.

Visualization: After development, remove the plate and dry it. Visualize the spots using a UV

lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium

permanganate or sulfuric acid followed by heating).

Data Analysis: Calculate the Retention factor (Rf) value for the main spot. The presence of

multiple spots indicates impurities.

Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.

Sample Preparation Data Acquisition Data Analysis

Weigh N-Boc-erythro-sphingosine Dissolve in
Deuterated Solvent Place in NMR Spectrometer Acquire 1H, 13C,

and 2D Spectra Process Spectra Assign Signals Confirm Structure
& Stereochemistry

Click to download full resolution via product page

NMR Analysis Workflow

Sample Preparation Data Acquisition

Data Analysis

Prepare Dilute Solution
(e.g., in Methanol)

Infuse into
ESI Source Acquire Full Scan MS Perform MS/MS on

Molecular Ion

Determine Accurate Mass

Analyze Fragmentation

Confirm Molecular Formula
& Structure
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Mass Spectrometry Analysis Workflow
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HPLC Analysis Workflow
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TLC Analysis Workflow

Conclusion
The comprehensive characterization of N-Boc-erythro-sphingosine is best achieved through

a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structure

elucidation and stereochemical assignment. Mass spectrometry provides crucial confirmation of

the molecular weight and elemental composition. HPLC is the gold standard for quantitative

purity assessment, while TLC serves as a rapid and convenient tool for qualitative purity

checks and reaction monitoring. By employing these techniques in a complementary fashion,

researchers can ensure the quality and integrity of their N-Boc-erythro-sphingosine, a key

building block in the synthesis of complex sphingolipids.

To cite this document: BenchChem. [A Comparative Guide to the Analytical Characterization
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[https://www.benchchem.com/product/b8558162#comparing-analytical-techniques-for-n-boc-
erythro-sphingosine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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